1,2,4- vs. 1,3,4-Oxadiazole Regioisomerism: ~10-Fold Difference in Lipophilicity (log D) and Divergent ADMET Surrogates
A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability and reduced hERG inhibition [1]. This regioisomeric effect is intrinsic to the differential charge distribution (dipole moment) between the two oxadiazole cores and is independent of the peripheral substituents. Therefore, a user procuring a 1,2,4-oxadiazole scaffold such as 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is selecting a fundamentally different physicochemical profile than the equivalent 1,3,4-oxadiazole regioisomer.
| Evidence Dimension | Lipophilicity (log D) and ADMET surrogate parameters |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold class: higher log D (baseline for matched pairs) |
| Comparator Or Baseline | 1,3,4-oxadiazole scaffold class: approximately 10-fold lower log D; improved metabolic stability and reduced hERG inhibition |
| Quantified Difference | ~10-fold (order of magnitude) difference in log D between regioisomeric matched pairs |
| Conditions | Matched-pair analysis of the AstraZeneca corporate compound collection; log D measured by standardized chromatographic methods |
Why This Matters
For medicinal chemistry and drug discovery procurement, the 1,2,4-oxadiazole core imparts higher membrane permeability potential but carries distinct hERG and metabolic liability risks compared to the 1,3,4-isomer—selection must align with the target product profile.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. DOI: 10.1021/jm2013248 View Source
